Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes, contributing to their diverse biological activities.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
Thiazole and imidazole derivatives, which share structural similarities with this compound, have been reported to affect a variety of biochemical pathways . These include pathways related to inflammation, cancer, microbial infections, and more.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Preparation Methods
The synthesis of Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base like piperidine.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis and reducing the need for purification.
Chemical Reactions Analysis
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives:
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound exhibits similar anticancer properties.
BLZ945: Known for its role in cancer research, BLZ945 targets specific enzymes in the tumor microenvironment.
Imidazole Derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its unique combination of a benzothiazole core and a fluoropyrimidine moiety, which enhances its biological activity and specificity.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-18-16(19-7-11)23-12-3-4-21(8-12)15(22)10-1-2-13-14(5-10)24-9-20-13/h1-2,5-7,9,12H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYKEIURQDQALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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